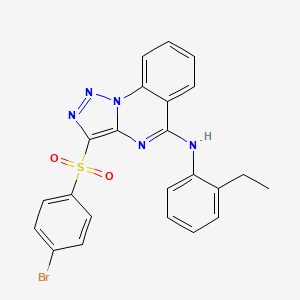
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as FHPU, is a urea-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea involves the inhibition of specific enzymes, such as acetylcholinesterase and carbonic anhydrase. 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has also been shown to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has also been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. In addition, 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has been found to induce apoptosis in cancer cells, which can lead to the destruction of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also shown promising results in various scientific research applications. However, there are also limitations to its use in lab experiments. 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has been found to have low solubility in water, which can limit its effectiveness in certain experiments. In addition, 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
Direcciones Futuras
There are several future directions for the study of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea. One potential area of research is the development of more effective synthesis methods that can produce higher yields of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea with improved purity. Another area of research is the investigation of the potential side effects of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea, particularly in clinical applications. In addition, further studies are needed to fully understand the mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea and its potential applications in various fields, including cancer treatment and drug discovery.
Métodos De Síntesis
The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea involves the reaction of 4-(trifluoromethyl)phenylisocyanate with 3-hydroxypropylfuran in the presence of a base. The resulting intermediate is then treated with an amine, such as diethylamine, to form the final product. This method has been optimized to produce high yields of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea with good purity.
Aplicaciones Científicas De Investigación
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the progression of the disease.
Propiedades
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c16-15(17,18)11-1-3-12(4-2-11)20-14(22)19-7-5-13(21)10-6-8-23-9-10/h1-4,6,8-9,13,21H,5,7H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSOPFRLAPRJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2899163.png)

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2899166.png)
![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)
![Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899168.png)
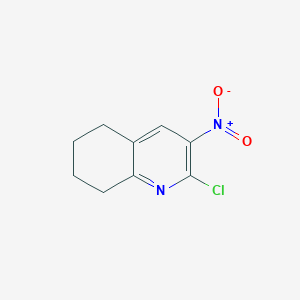
![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)
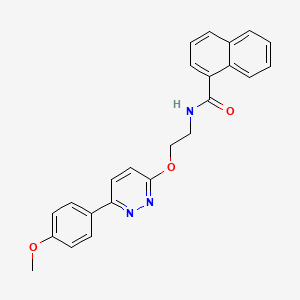
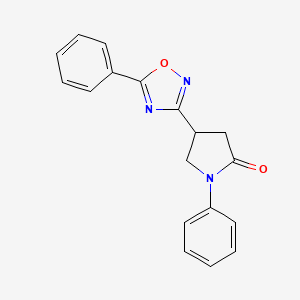
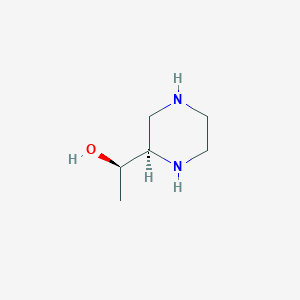
![5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2899179.png)
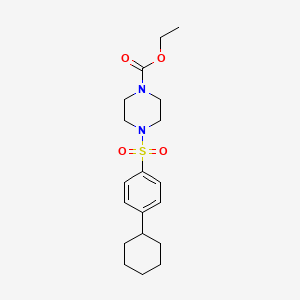
![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
